Comprehensive Technical Guide: Spectroscopic Characterization of (4-Methoxyoxan-4-yl)methanamine
Comprehensive Technical Guide: Spectroscopic Characterization of (4-Methoxyoxan-4-yl)methanamine
[1]
Executive Summary
This technical guide details the spectroscopic identification and quality control protocols for (4-Methoxyoxan-4-yl)methanamine (CAS: 1269755-10-3).[1] As a gem-disubstituted tetrahydropyran derivative, this molecule serves as a critical fragment in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in CNS-targeted drug discovery.[1]
This document is structured to provide researchers with a self-validating analytical framework, moving beyond simple data listing to explain the causality of spectral features and the methodology required for rigorous verification.
Part 1: Molecular Identity & Physicochemical Profile[1]
Before instrumental analysis, the fundamental properties must be established to select appropriate solvents and ionization methods.[1]
| Property | Value | Notes |
| IUPAC Name | (4-methoxytetrahydro-2H-pyran-4-yl)methanamine | Also known as 4-methoxy-4-(aminomethyl)tetrahydropyran |
| CAS Number | 1269755-10-3 | Verified identifier for procurement/database search |
| Formula | C₇H₁₅NO₂ | |
| Mol.[1][2][3][4][5][6] Weight | 145.20 g/mol | Monoisotopic Mass: 145.1103 |
| Appearance | Colorless to pale yellow liquid | Amine oxidation may cause yellowing over time |
| Solubility | High in MeOH, DCM, DMSO | Moderate water solubility due to ether/amine polarity |
Part 2: Spectroscopic Data & Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Operational Insight: The symmetry of the tetrahydropyran ring simplifies the spectrum.[1] The molecule possesses a plane of symmetry passing through C4 and the ring oxygen.[1] Consequently, protons at C2/C6 are chemically equivalent, as are those at C3/C5.[1]
¹H NMR Data (Reference in CDCl₃, 400 MHz)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| -OCH₃ | 3.25 – 3.30 | Singlet (s) | 3H | Characteristic methoxy group attached to quaternary carbon.[1] |
| -CH₂-NH₂ | 2.65 – 2.75 | Singlet (s) | 2H | Methylene adjacent to amine.[1] Appears as singlet due to quaternary C4.[1] |
| C2-H / C6-H | 3.65 – 3.80 | Multiplet (m) | 4H | Deshielded by adjacent ether oxygen in the ring.[1] |
| C3-H / C5-H | 1.55 – 1.75 | Multiplet (m) | 4H | Shielded methylene groups in the ring.[1] |
| -NH₂ | 1.2 – 1.8 | Broad (br) | 2H | Variable shift; exchangeable with D₂O. Often overlaps with alkyl region.[1] |
Technical Note on Solvent Effects: If the sample is a hydrochloride salt (common for stability), the -CH₂-NH₂ signal will shift downfield (δ 3.0–3.2 ppm) due to the positive charge on the nitrogen.[1] For salts, DMSO-d₆ is the preferred solvent to visualize the ammonium protons (~8.0 ppm, broad).[1]
¹³C NMR Data (Proton Decoupled)
| Carbon Type | Shift (δ, ppm) | Assignment Logic |
| Quaternary (C4) | 72.0 – 74.0 | Deshielded by both oxygen (-OMe) and alkyl group.[1] |
| Ring C2 / C6 | 63.0 – 64.5 | Alpha to ring oxygen. |
| -CH₂-NH₂ | 48.0 – 50.0 | Alpha to amine; distinct from methoxy.[1] |
| -OCH₃ | 48.0 – 49.0 | Methoxy carbon (check HSQC to distinguish from CH₂-NH₂).[1] |
| Ring C3 / C5 | 30.0 – 32.0 | Beta to ring oxygen; most shielded carbons. |
Infrared (IR) Spectroscopy
Method: ATR-FTIR (Attenuated Total Reflectance) on neat liquid.[1]
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Primary Amine Stretches (N-H): Two weak-to-medium bands at 3300–3400 cm⁻¹ (symmetric and asymmetric stretching).[1]
-
C-H Stretching: 2850–2950 cm⁻¹ (Alkyl C-H).[1]
-
Ether Stretches (C-O-C): Strong bands in the 1080–1150 cm⁻¹ region.[1] This is the "fingerprint" of the tetrahydropyran and methoxy moieties.[1]
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N-H Bend (Scissoring): ~1600 cm⁻¹.[1]
Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) or CI (Chemical Ionization).[1]
-
Parent Ion [M+H]⁺: m/z 146.1 (Base peak in ESI+).[1]
-
Fragmentation Pattern:
Part 3: Characterization Workflow & Decision Tree
The following diagram illustrates the logical flow for validating this compound, distinguishing it from common synthetic impurities like the non-methylated amino-pyran or the nitrile precursor.
Figure 1: Analytical decision tree for validating (4-Methoxyoxan-4-yl)methanamine, prioritizing mass confirmation followed by structural elucidation via NMR.
Part 4: Experimental Protocols
Sample Preparation for High-Resolution NMR
Objective: Eliminate water peaks that obscure the amine region and ensure accurate integration.
-
Solvent Selection: Use CDCl₃ (99.8% D) stored over molecular sieves.[1]
-
Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.
-
Why: High concentrations can cause viscosity broadening; low concentrations lose the minor ¹³C satellites (for purity checks).[1]
-
-
Acquisition Parameters:
GC-MS Purity Assay
Objective: Quantify volatile impurities (solvents, starting materials).[1]
-
Column: HP-5ms or equivalent (5% phenyl-methylpolysiloxane).[1]
-
Carrier Gas: Helium @ 1.0 mL/min.[1]
-
Inlet: 250°C, Split 20:1.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 15°C/min to 250°C.
-
Hold 5 min.
-
-
Detection: FID (for quantitation) and MS (for ID).
-
Note: As a primary amine, the compound may tail on standard columns.[1] Derivatization with trifluoroacetic anhydride (TFAA) is recommended if peak shape is poor.[1]
Part 5: Synthesis Context & Impurity Profile[7]
Understanding the synthesis informs what impurities to look for.[1] This compound is typically synthesized via the Strecker synthesis or nucleophilic addition to a ketone.[1]
-
Starting Material: Tetrahydro-4H-pyran-4-one.[1]
-
Key Intermediate: 4-methoxy-tetrahydro-2H-pyran-4-carbonitrile.[1]
-
Reduction: The nitrile is reduced (e.g., LiAlH₄ or H₂/Raney Ni) to the amine.[1]
Common Impurities:
-
Unreduced Nitrile: Look for IR stretch at ~2240 cm⁻¹ (C≡N) and absence of CH₂-NH₂ in NMR.[1]
-
Over-alkylation: Secondary amines formed during reduction.[1] Check MS for [2M-NH3+H] dimers.[1]
-
Hydrolysis Product: 4-methoxytetrahydro-2H-pyran-4-carboxylic acid (if exposed to moisture/air over time).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 516827933, (4-Methoxyoxan-4-yl)methanamine. Retrieved from [Link][1]
-
Oakwood Chemical. Product Specification: (4-Methoxyoxan-4-yl)methanamine (CAS 1269755-10-3).[1] Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
- Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. (Source for chemical shift prediction rules for gem-disubstituted ethers).
Sources
- 1. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1483551-78-5|(2-Ethyl-4-methoxytetrahydro-2H-pyran-4-yl)methanamine|BLD Pharm [bldpharm.com]
- 3. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]
- 4. [4-(3-Methoxycyclohexyl)oxyoxan-4-yl]methanamine | C13H25NO3 | CID 65052088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4-Methoxyoxan-4-yl)methanamine [oakwoodchemical.com]
- 6. researchgate.net [researchgate.net]
